![molecular formula C5H10N2O3 B10773440 [11C]Glycylsarcosine](/img/structure/B10773440.png)
[11C]Glycylsarcosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[11C]GlySar, also known as [11C]glycylsarcosine, is a synthetic organic compound used primarily in scientific research. It is a radiolabeled dipeptide consisting of glycine and sarcosine, with the carbon-11 isotope incorporated into its structure. This radiolabeling allows for the compound to be used in positron emission tomography (PET) imaging studies, providing valuable insights into various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [11C]GlySar typically involves the incorporation of the carbon-11 isotope into the glycylsarcosine molecule. One common method is the direct formation of 11C-labeled carbonyl groups using organic bases as [11C]carbon dioxide-fixation agents . Another method involves a low-pressure 11C-carbonylation technique that utilizes solvable xenon gas to effectively transfer and react [11C]carbon monoxide in a sealed environment .
Industrial Production Methods
While specific industrial production methods for [11C]GlySar are not widely documented, the general approach involves the use of automated synthesis modules designed for the production of radiolabeled compounds. These modules ensure precise control over reaction conditions and the incorporation of the carbon-11 isotope, resulting in high-purity [11C]GlySar suitable for research applications.
Chemical Reactions Analysis
Types of Reactions
[11C]GlySar undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert [11C]GlySar into reduced forms, depending on the reagents and conditions used.
Substitution: Substitution reactions can occur, where specific functional groups in [11C]GlySar are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of [11C]GlySar, while reduction may produce reduced forms of the compound.
Scientific Research Applications
[11C]GlySar has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide transport and metabolism.
Biology: Employed in studies of peptide transporters and their role in cellular processes.
Medicine: Utilized in PET imaging to investigate various physiological and pathological conditions, including cancer and neurological disorders.
Industry: Applied in the development of new radiolabeled compounds for diagnostic and therapeutic purposes.
Mechanism of Action
The mechanism of action of [11C]GlySar involves its interaction with peptide transporters, such as PEPT1 and PEPT2. These transporters facilitate the uptake of [11C]GlySar into cells, where it can be used to study peptide transport and metabolism. The radiolabeling with carbon-11 allows for the visualization of these processes using PET imaging, providing valuable insights into the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Glycylsarcosine: The non-radiolabeled form of [11C]GlySar, used in similar research applications.
[11C]Methionine: Another radiolabeled amino acid derivative used in PET imaging studies.
[18F]Fluorodeoxyglucose: A widely used radiolabeled glucose analog for PET imaging.
Uniqueness
[11C]GlySar is unique due to its specific structure and radiolabeling with carbon-11, which allows for detailed PET imaging studies of peptide transport and metabolism. Its ability to interact with peptide transporters and provide real-time visualization of biological processes sets it apart from other similar compounds.
properties
Molecular Formula |
C5H10N2O3 |
|---|---|
Molecular Weight |
145.15 g/mol |
IUPAC Name |
2-[(2-aminoacetyl)-(111C)methylamino]acetic acid |
InChI |
InChI=1S/C5H10N2O3/c1-7(3-5(9)10)4(8)2-6/h2-3,6H2,1H3,(H,9,10)/i1-1 |
InChI Key |
VYAMLSCELQQRAE-BJUDXGSMSA-N |
Isomeric SMILES |
[11CH3]N(CC(=O)O)C(=O)CN |
Canonical SMILES |
CN(CC(=O)O)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B10773357.png)
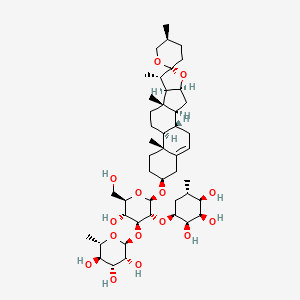
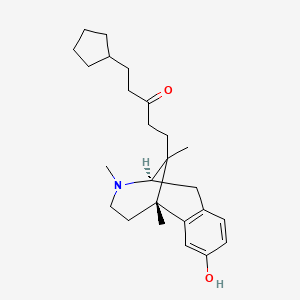
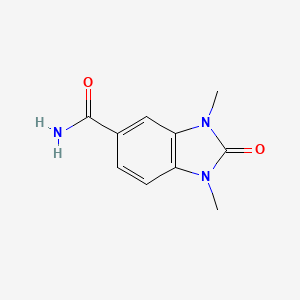
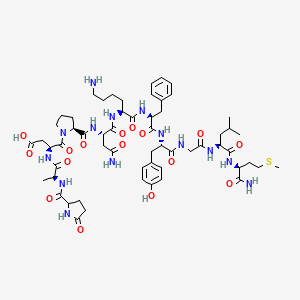
![6-(4-Chlorophenyl)-3-[6-(piperidin-1-ylmethyl)naphthalen-2-yl]thieno[2,3-e]pyrimidin-4-one](/img/structure/B10773386.png)

![5-Methyl-4-Oxo-N-(1,3,4-Thiadiazol-2-Yl)-3,4-Dihydrothieno[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B10773392.png)
![3-{2-[5-(Difluoromethyl)-2h-Thieno[3,2-C]pyrazol-3-Yl]-1h-Indol-6-Yl}pentan-3-Ol](/img/structure/B10773396.png)
![3-(4-tert-butylpyridin-2-yl)-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methylcyclobutan-1-ol](/img/structure/B10773398.png)
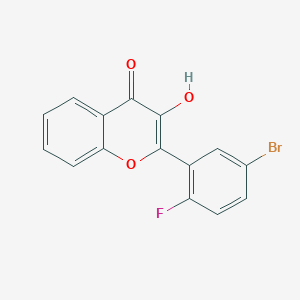
![6-methoxy-N2-(3-methoxypropyl)-N4-{4-phenyl-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-yl}-1,3,5-triazine-2,4-diamine](/img/structure/B10773401.png)
![1-cyclopentyl-5-[(1S,9R,13S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one](/img/structure/B10773416.png)
![(7S)-2-(cycloheptylamino)-11-(4-methyl-1,4-diazepane-1-carbonyl)-7-propan-2-yl-5,7-dihydrobenzimidazolo[1,2-d][1,4]benzodiazepin-6-one](/img/structure/B10773448.png)